molecular formula C14H21I2NO2 B14207058 4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide CAS No. 827027-38-3

4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide

Cat. No.: B14207058
CAS No.: 827027-38-3
M. Wt: 489.13 g/mol
InChI Key: AKYTVXZHCLCEAT-UHFFFAOYSA-M
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Description

4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide is a chemical compound that features an iodinated benzoyl group attached to a trimethylbutan-1-aminium iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide typically involves the reaction of 4-iodobenzoyl chloride with N,N,N-trimethylbutan-1-aminium iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction typically involves the use of solvents and catalysts to facilitate the process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the iodide group.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation reactions can produce iodobenzoic acid derivatives .

Scientific Research Applications

4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide involves its interaction with specific molecular targets. The iodinated benzoyl group can facilitate binding to certain proteins or enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes through oxidative stress or reduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide is unique due to its combination of an iodinated benzoyl group with a trimethylbutan-1-aminium iodide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

CAS No.

827027-38-3

Molecular Formula

C14H21I2NO2

Molecular Weight

489.13 g/mol

IUPAC Name

4-(4-iodobenzoyl)oxybutyl-trimethylazanium;iodide

InChI

InChI=1S/C14H21INO2.HI/c1-16(2,3)10-4-5-11-18-14(17)12-6-8-13(15)9-7-12;/h6-9H,4-5,10-11H2,1-3H3;1H/q+1;/p-1

InChI Key

AKYTVXZHCLCEAT-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCOC(=O)C1=CC=C(C=C1)I.[I-]

Origin of Product

United States

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